2-(Chloromethyl)-3-ethyl-6-methylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(chloromethyl)-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
XEAVQNXOFQRGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C)CCl |
Origin of Product |
United States |
The Chemistry of Chloromethylpyridines: a Foundational Context
Chloromethylpyridines represent a class of pyridine (B92270) derivatives where a chloromethyl group is appended to the pyridine ring. These compounds are notable for their reactivity, primarily as alkylating agents, due to the presence of the electrophilic chloromethyl moiety. The position of this group on the pyridine ring, along with other substituents, significantly influences the compound's chemical behavior.
The reactivity of the chloromethyl group is a focal point of their chemistry. It readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility has established chloromethylpyridines as crucial intermediates in the synthesis of more complex pyridine-containing molecules. For instance, they are precursors to pyridine-containing ligands that are essential in coordination chemistry and catalysis.
The synthesis of chloromethylpyridines can be achieved through various methods. A common approach involves the chlorination of the corresponding methylpyridine (picoline). For example, 2-methylpyridine (B31789) can be converted to 2-(chloromethyl)pyridine (B1213738). Another effective route involves the treatment of the corresponding pyridine-N-oxide with a chlorinating agent like phosphoryl chloride or thionyl chloride. These synthetic strategies can be adapted to produce a variety of substituted chloromethylpyridines, including polysubstituted derivatives that are otherwise challenging to synthesize. The choice of synthetic route often depends on the desired substitution pattern and the stability of the starting materials and products.
A Valuable Synthetic Tool: the Significance of 2 Chloromethyl 3 Ethyl 6 Methylpyridine
While specific research on 2-(Chloromethyl)-3-ethyl-6-methylpyridine is not extensively documented in publicly available literature, its utility as a synthetic synthon can be inferred from the well-established chemistry of related polysubstituted chloromethylpyridines. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, this compound provides a reactive electrophilic site (the chloromethyl group) on a sterically hindered and electronically distinct pyridine (B92270) core.
The presence of the ethyl and methyl groups at positions 3 and 6, respectively, introduces steric and electronic effects that can modulate the reactivity of the chloromethyl group at the 2-position. These substituents can influence the rate and regioselectivity of reactions, offering a degree of control in synthetic design. The primary role of this compound is as a versatile building block for introducing the 2-(3-ethyl-6-methylpyridinyl)methyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles.
Below is an interactive data table summarizing the key attributes of this compound as a synthetic synthon.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C9H12ClN |
| Key Reactive Site | Chloromethyl group at the 2-position |
| Primary Function | Alkylating agent; building block in organic synthesis |
| Potential Reactions | Nucleophilic substitution with amines, thiols, alcohols, carbanions, etc. |
The utility of such building blocks is paramount in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. The specific substitution pattern of this compound makes it a potentially valuable intermediate for creating novel compounds with tailored properties.
Current and Future Research Directions
Established Synthetic Routes to this compound Precursors
The primary precursor for the final chlorination step is typically the corresponding alcohol, 2-(hydroxymethyl)-3-ethyl-6-methylpyridine. The synthesis of this precursor can be approached in two main ways: by constructing the substituted pyridine ring system from acyclic precursors or by functionalizing a pre-existing, simpler pyridine scaffold.
Building the polysubstituted pyridine core from the ground up offers a high degree of flexibility in introducing the desired substitution pattern. Various classical and modern cyclization strategies can be employed to synthesize pyridines. For instance, transition metal-catalyzed [3+2+1] cycloadditions or reactions of ketoximes with alkynes can be utilized to construct substituted pyridine rings. nih.gov While specific literature for the direct synthesis of the 2,6-dimethyl-3-ethylpyridine skeleton via these methods is sparse, these approaches represent a viable pathway where acyclic starting materials are systematically assembled to form the heterocyclic core. The challenge often lies in controlling the regiochemistry of the cyclization to obtain the specific 2,3,6-trisubstituted isomer required.
A more common and often more direct approach involves the modification of readily available pyridine derivatives. Starting with simple pyridines like 2-picoline or 2,6-lutidine, functional groups can be introduced and manipulated to build the desired precursor.
One such strategy involves the acylation of a methylpyridine. For example, a Friedel-Crafts-type reaction can be performed on 2-methylpyridine (B31789) to introduce an acetyl group at the 6-position, yielding 2-methyl-6-acetylpyridine. google.com This ketone can then be reduced to the corresponding alcohol, 2-methyl-6-(hydroxymethyl)pyridine, using reducing agents like sodium borohydride. google.com Subsequent steps would be required to introduce the ethyl group at the 3-position, a step that can present regioselectivity challenges.
A more convergent approach starts with 2,6-lutidine (2,6-dimethylpyridine). One of the methyl groups can be selectively functionalized. Metalation of 2,6-lutidine with a strong base like potassium amide, followed by reaction with an acylating agent such as diethyl carbonate, can introduce an ester group, yielding ethyl 6-methylpyridine-2-acetate. orgsyn.org This method selectively functionalizes one of the methyl groups, which can then be reduced to the hydroxymethyl group. The introduction of the ethyl group at the 3-position would typically be performed prior to or after this side-chain manipulation, often through metalation and alkylation sequences.
Chlorination Strategies for the Introduction of the Chloromethyl Moiety
The conversion of the precursor alcohol, 2-(hydroxymethyl)-3-ethyl-6-methylpyridine, to the final product, this compound, is a critical step. This transformation involves the substitution of a hydroxyl group with a chlorine atom. Several reagents are available for this purpose, ranging from conventional, highly reactive agents to more modern, milder alternatives.
Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting primary alcohols to their corresponding alkyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction with a hydroxymethylpyridine proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. wikipedia.orgmasterorganicchemistry.com However, the reaction can be aggressive, and the generation of HCl may require the use of a base or performing the reaction on the pyridine hydrochloride salt. google.com Care must be taken as thionyl chloride can sometimes promote unwanted side reactions, such as the chlorination of the pyridine ring itself, especially at higher temperatures. mdpi.com
Phosphoryl chloride (POCl₃), also known as phosphorus oxychloride, is another common reagent for converting hydroxy-substituted nitrogen heterocycles to their chloro-derivatives. nih.govwikipedia.org It is particularly effective for converting pyridones to chloropyridines. wikipedia.org When used for the chlorination of hydroxymethylpyridines, the reaction conditions often involve heating, sometimes in the presence of a base like pyridine or triethylamine. researchgate.netrsc.org The work-up procedure for POCl₃ reactions requires careful quenching with water or ice, as the reagent reacts violently with water. researchgate.net Incomplete reaction or hydrolysis of the product back to the starting alcohol during work-up can be a challenge. researchgate.net
Table 1: Comparison of Conventional Chlorinating Agents for Hydroxymethylpyridines
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| **Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or in a solvent (e.g., DCM, chloroform) | Gaseous byproducts (SO₂, HCl) drive reaction completion. wikipedia.org | Highly reactive; can cause side reactions; generates corrosive HCl gas. mdpi.com |
| **Phosphoryl Chloride (POCl₃) ** | Reflux, often with a base (e.g., pyridine) | Effective for many nitrogen heterocycles. nih.gov | Vigorous reaction with water complicates work-up; potential for hydrolysis of product. researchgate.net |
In the search for milder and more selective chlorination methods, several alternative reagents have been developed. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective and efficient reagent for converting alcohols to alkyl chlorides. mdma.chwikipedia.org It is a stable solid that, when reacted with dimethylformamide (DMF), forms a Vilsmeier-type reagent which is the active chlorinating species. mdpi.commdma.ch This method often proceeds under much milder conditions (e.g., room temperature) than those required for SOCl₂ or POCl₃. mdpi.com A significant advantage is that the byproduct, cyanuric acid, is a solid that can be easily removed by filtration, simplifying the product purification. mdpi.comenamine.net This approach has been shown to be highly effective for sensitive substrates, preventing over-chlorination that can occur with more aggressive reagents. mdpi.com
Trichloroisocyanuric acid (TCCA) is another stable, solid-based chlorinating agent. wikipedia.org It is a powerful reagent that can be used for a variety of chlorination and oxidation reactions. enamine.netresearchgate.net TCCA can be activated under various conditions to serve as a source of electrophilic or radical chlorine. researchgate.net Its application in the conversion of hydroxymethylpyridines offers advantages in handling and safety compared to liquid reagents. orientjchem.org Like cyanuric chloride, its use often results in a simpler work-up procedure. enamine.net
Table 2: Comparison of Thionyl Chloride vs. Cyanuric Chloride for Chlorination of 2-bromo-6-hydroxymethylpyridine
| Feature | Thionyl Chloride (SOCl₂) | Cyanuric Chloride / DMF |
|---|---|---|
| Reaction Temperature | 0 °C to 40 °C | Room Temperature |
| Side Products | Formation of 2-chloro-6-(chloromethyl)pyridine (B1591532) observed at elevated temperatures. mdpi.com | No over-chlorination observed. mdpi.com |
| Byproduct | Gaseous SO₂ and HCl. mdpi.com | Solid cyanuric acid (filterable). mdpi.com |
| Handling | Corrosive liquid, generates toxic gas. mdpi.com | Solid reagent, milder conditions. mdpi.com |
Data synthesized from a comparative study on a similar substrate. mdpi.com
Regioselectivity is a paramount concern in pyridine chemistry. The direct electrophilic chlorination of a substituted pyridine ring is notoriously difficult. chemrxiv.org The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, and such reactions often require harsh conditions (strong acids, high temperatures) which can lead to a mixture of isomers and low yields. chemrxiv.org
Modern methods have been developed for the regioselective C-H halogenation of pyridine rings, sometimes using transition-metal catalysts or specialized reagents that can direct the halogen to a specific position. nih.govacs.org For example, halogenation of pyridine N-oxides can provide access to 2-halopyridines with high regioselectivity. acs.org
However, the most reliable and widely practiced strategy for achieving regioselectivity, particularly for introducing a functionalized side chain like a chloromethyl group, is to build the functionality into the molecule through a precursor. The synthesis of 2-(hydroxymethyl)-3-ethyl-6-methylpyridine (as discussed in section 2.1) and its subsequent chlorination is a classic example of this approach. This two-step sequence (side-chain formation followed by functional group interconversion) circumvents the challenges of direct, selective C-H functionalization of the pyridine ring, ensuring that the chloromethyl group is installed exclusively at the desired 2-position. This highlights a fundamental principle in heterocyclic synthesis: regiocontrol is often best achieved by installing a functional handle at a specific position and then converting it as needed, rather than attempting a direct and often unselective C-H activation on the heterocycle itself.
Advanced Synthetic Approaches and Green Chemistry Considerations
The synthesis of substituted pyridines, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to develop chemical processes that are more efficient, produce less waste, and utilize less hazardous substances. Advanced synthetic strategies are therefore focused on the implementation of novel catalytic systems, maximization of atom economy, and the adoption of sustainable production methodologies.
Catalysis is fundamental to modern organic synthesis, offering pathways to desired molecules with higher efficiency and selectivity, often under milder conditions than stoichiometric reactions. In the context of chloromethylpyridine synthesis, various transition-metal catalysts have been explored to facilitate key bond-forming or functionalization steps.
Palladium-based Catalysts: Palladium catalysts are well-known for their versatility in C-H bond functionalization. In reactions involving pyridine derivatives, palladium can direct the selective chlorination of a methyl group. For instance, PdCl2 has been identified as an effective catalyst for the ligand-directed C-H chlorination of related aromatic compounds. nih.gov The proposed catalytic cycle often involves an initial C-H activation to form a palladacycle intermediate, followed by oxidation and reductive elimination to yield the chlorinated product. nih.gov While direct catalytic chlorination of a specific methyl group on a polysubstituted pyridine ring can be challenging due to multiple potential reaction sites, directing groups on the pyridine ring can enhance the regioselectivity of the process.
Ruthenium-based Catalysts: Ruthenium catalysts have shown significant utility in the oxidative synthesis of pyridine derivatives and their precursors. goettingen-research-online.denih.gov For example, ruthenium complexes are effective in the N-oxidation of pyridines, a common step in multi-stage syntheses of functionalized pyridines. orientjchem.org A modified synthesis of a 2-(chloromethyl)pyridine (B1213738) analogue employed a catalytic quantity of RuCl₃·3H₂O for the N-oxidation of 2,3-lutidine (B1584814) with molecular oxygen, highlighting an environmentally acceptable and high-yield approach. orientjchem.org Ruthenium catalysts are also used for the oxidative annulation of alkynes with acrylamides to form 2-pyridones, which are valuable precursors for more complex pyridine structures. goettingen-research-online.denih.gov
The selection of a catalytic system is critical and depends on the specific transformation required. The table below summarizes representative catalytic systems used in the synthesis of pyridine derivatives, illustrating the diversity of catalysts and reaction conditions.
| Catalyst System | Substrate Example | Transformation | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂ | 2-ortho-tolylpyridine | C-H Chlorination | N-chlorosuccinimide (NCS), MeCN | 80% | nih.gov |
| RuCl₃·3H₂O | 2,3-Lutidine | N-Oxidation | O₂, Dichloromethane, RT, 8h | 93% | orientjchem.org |
| [RuCl₂(p-cymene)]₂ | Acrylamide & Alkyne | Oxidative Annulation to 2-Pyridone | Cu(OAc)₂, t-AmOH, 120 °C | Up to 98% | goettingen-research-online.denih.gov |
| Copper-Chiral Diphosphine Ligand | β-substituted alkenyl pyridine | Asymmetric Alkylation | Grignard reagent, Lewis acid (TMSOTf) | Up to 94% | nih.gov |
Green chemistry emphasizes the importance of designing synthetic processes that maximize the incorporation of all materials used into the final product. primescholars.com Two key metrics for evaluating this efficiency are Atom Economy (AE) and Reaction Mass Efficiency (RME). tamu.eduwikipedia.org
Atom Economy (AE): This metric, developed by Barry Trost, calculates the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. primescholars.com It provides a theoretical measure of how many atoms from the reactants are incorporated into the final product, assuming 100% yield. libretexts.org % AE = (Molecular Weight of Desired Product / Σ Molecular Weights of All Reactants) x 100
Reaction Mass Efficiency (RME): RME provides a more practical measure of a reaction's efficiency by taking into account the reaction yield and the actual quantities of reactants used (including any excess). tamu.eduwikipedia.org % RME = (Mass of Isolated Product / Σ Mass of All Reactants) x 100
A case study on the modified synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine illustrates the application of these metrics. orientjchem.org The synthesis involves several steps, and evaluating the green metrics for each step can identify areas for process optimization. For example, a reaction with a high yield may still have a low atom economy if it generates significant byproducts. Conversely, a reaction with 100% atom economy (like an addition reaction) will have an RME equal to its chemical yield. orientjchem.org
The following table presents an analysis of the green metrics for a multi-step synthesis of a chloromethylpyridine analogue, demonstrating how these values can vary significantly between different reaction types.
| Synthesis Step | Reaction Type | Atom Economy (AE) % | Reaction Mass Efficiency (RME) % | Key Observation |
|---|---|---|---|---|
| 1. N-Oxidation | Oxidation | 89% | 83% | High AE and RME indicate an efficient conversion with minimal atomic waste in the main transformation. |
| 2. Thiolation | Substitution | 58% | 41% | Lower AE reflects the generation of significant byproducts, reducing the overall mass efficiency. |
| 3. Oxidation | Oxidation | 84% | 71% | Efficient use of the oxidizing agent leads to good AE and RME values. |
| 4. Deoxygenation | Reduction | 92% | 78% | High efficiency, with most atoms from the reactant being retained in the product. |
| 5. Chlorination | Substitution | 66% | 54% | The introduction of chlorine from a larger molecule (TCCA) results in moderate atom economy. |
Alternative Reagents: A significant area of improvement is the replacement of hazardous reagents. The chlorination of a hydroxymethylpyridine to a chloromethylpyridine is often achieved using thionyl chloride (SOCl₂). semanticscholar.org However, this reagent is toxic and produces hazardous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. semanticscholar.org A greener alternative is the use of a cyanuric chloride/DMF adduct. semanticscholar.org This system functions as a milder chlorinating agent, often leading to cleaner reactions with higher selectivity and avoiding the formation of toxic gaseous byproducts. The main byproduct, cyanuric acid, is a solid, which simplifies handling and disposal. mdpi.com
Heterogeneous and Recyclable Catalysts: The use of heterogeneous catalysts (catalysts in a different phase from the reactants) simplifies product purification and allows for the recovery and reuse of the catalyst, which is both economically and environmentally beneficial. researchgate.net For example, metal-organic frameworks (MOFs) and catalysts supported on materials like silica (B1680970) or polymers are being developed for pyridine synthesis. researchgate.netacs.org These systems can often be recovered by simple filtration and reused multiple times with minimal loss of activity, thereby reducing waste and the demand for precious metal catalysts. mdpi.com
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group at the 2-position of the pyridine ring is an excellent electrophilic center for nucleophilic substitution reactions. The adjacent nitrogen atom in the pyridine ring can influence the reactivity of this group. This site readily undergoes displacement by a wide range of nucleophiles, enabling the synthesis of a diverse array of derivatives.
Formation of Alkyl and Aryl Ethers
The synthesis of alkyl and aryl ethers from 2-(chloromethyl)pyridine derivatives occurs through a classic Williamson ether synthesis pathway. In this reaction, an alkoxide or phenoxide anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.
The reaction is typically performed in the presence of a base to deprotonate the corresponding alcohol or phenol, thereby generating the required nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the reaction.
For instance, the condensation of the related ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with various substituted phenols in ethanol (B145695) using potassium carbonate as the base successfully yielded the corresponding aryl pyridin-4-ylmethyl ethers. This demonstrates the feasibility of forming aryl ethers through this nucleophilic substitution mechanism on a functionalized chloromethylpyridine scaffold.
Table 1: Examples of Aryl Ether Formation from a Related Chloromethylpyridine
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Source) | Base/Solvent | Product |
|---|---|---|---|
| Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | Substituted Phenols | K2CO3 / Ethanol | Aryl Pyridin-4-ylmethyl Ethers |
Amidation and Amination Reactions
The chloromethyl group is susceptible to attack by nitrogen-based nucleophiles, leading to the formation of amines and amides. Primary and secondary amines can directly displace the chloride to form the corresponding substituted aminomethylpyridines. These reactions often proceed under mild conditions, though heating may be required to drive the reaction to completion.
While direct examples for this compound are not prevalent in the reviewed literature, the general reactivity of chloromethylpyridines supports this transformation. For example, 2-(chloromethyl)pyridine hydrochloride is widely used as a reagent for the alkylation of amines. The reaction typically involves a base to neutralize the HCl byproduct.
Furthermore, amination of the pyridine ring itself, though a different reaction type, highlights the importance of nitrogen-containing pyridine derivatives. Methods for the 2-amination of pyridine N-oxides have been developed, providing a route to 2-aminopyridines with high selectivity and functional group compatibility. nih.gov
Cyanation and Nitrile Formation
The displacement of the chloride by a cyanide anion (CN⁻) provides a direct route to the corresponding acetonitrile derivative, (3-ethyl-6-methylpyridin-2-yl)acetonitrile. This transformation is significant as the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of more complex heterocyclic systems.
The reaction is typically carried out using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The use of phase-transfer catalysts can sometimes facilitate the reaction. google.com
For related systems, such as 3-(dimethylamino)methyl imidazo[1,2-a]pyridines, a two-step process involving quaternization with ethyl chloroformate followed by cyanation with sodium cyanide in water has been shown to be an effective method for producing the corresponding acetonitrile derivatives in high yields. derpharmachemica.com This highlights an alternative pathway to activate a methyl group for cyanation, which is conceptually similar to the direct displacement on a chloromethyl group.
Table 2: Representative Cyanation Reaction on a Related Heterocycle
| Substrate Type | Reagents | Solvent | Product Type | Yield |
|---|---|---|---|---|
| 3-(Dimethylamino)methyl imidazo[1,2-a]pyridines | 1. Ethyl Chloroformate; 2. NaCN | Dichloromethane, then Water | 3-Cyanomethyl imidazo[1,2-a]pyridines | 75-85% |
Thiolation and Sulfide (B99878) Derivatives
Sulfur nucleophiles, such as thiolates (RS⁻), readily react with 2-(chloromethyl)pyridines to form thioethers (sulfides). These reactions are typically fast and efficient, proceeding under mild conditions. The thiolate is usually generated in situ by treating a thiol (RSH) with a base like sodium hydroxide or sodium ethoxide.
These sulfide derivatives are valuable intermediates in organic synthesis. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are important functional groups in medicinal chemistry and can also act as leaving groups or directing groups in further synthetic transformations. For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine involves the formation of a methylthio intermediate which is subsequently oxidized. orientjchem.org
Cascade and Tandem Reactions Involving Nucleophilic Substitution
The initial nucleophilic substitution at the chloromethyl position can trigger subsequent intramolecular reactions, leading to the formation of more complex polycyclic structures through cascade or tandem sequences. The design of such reactions depends on the careful placement of other reactive functional groups on either the pyridine scaffold or the incoming nucleophile.
An example of such a process, albeit on a different heterocyclic system, is the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Depending on the reaction conditions and the nucleophile used (e.g., thiophenolates), this compound can undergo either a direct nucleophilic substitution or a more complex ring expansion, demonstrating how an initial substitution can lead to different structural outcomes.
Similarly, cascade annulation reactions are used to build substituted pyridine rings from simpler precursors, showcasing the power of sequential reactions in heterocyclic chemistry. nih.govccspublishing.org.cn
Organometallic Reactions and Cross-Coupling Methodologies
Beyond its role as an electrophile in substitution reactions, the 2-(chloromethyl)pyridine scaffold can participate in various organometallic reactions. The chlorine atom and the pyridine ring itself can be involved in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds, typically between an organoboron reagent and an organic halide, catalyzed by a palladium complex. libretexts.org While this reaction most commonly employs aryl or vinyl halides, the use of benzylic-type halides, such as the chloromethyl group in this compound, is also known. This allows for the coupling of the pyridyl-methyl moiety with various aryl or vinyl groups.
The general catalytic cycle for a Suzuki coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org
Table 3: General Parameters for Suzuki-Miyaura Cross-Coupling
| Component | Common Examples |
|---|---|
| Electrophile | Ar-X, HetAr-X, RCH=CH-X, R-CH2-X (X=Cl, Br, I, OTf) |
| Nucleophile | Ar-B(OH)2, HetAr-B(OH)2, R-B(OR')2 |
| Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |
| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
The functionalization of pyridines using various organometallic reagents and cross-coupling strategies is a highly active area of research, enabling the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The presence of both the reactive chloromethyl group and the pyridine ring makes this compound a valuable building block for such advanced synthetic applications.
Utility in C-C Bond Formation Reactions
The presence of the chloromethyl group makes this compound an excellent substrate for nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds. This reactivity is fundamental to its application as a synthon for introducing the 3-ethyl-6-methylpyridin-2-ylmethyl moiety into various molecular frameworks.
One of the primary applications in C-C bond formation involves its reaction with carbanions or other carbon nucleophiles. For instance, it can react with enolates, organometallic reagents, and cyanide ions to yield a range of functionalized pyridine derivatives. While specific studies on this compound are limited, the reactivity of analogous 2-(chloromethyl)pyridines is well-documented. For example, in the synthesis of ethyl 6-methylpyridine-2-acetate, the related compound 2,6-lutidine is first metalated to form a carbanion, which is then acylated. orgsyn.org This highlights the potential for the chloromethyl group of the title compound to be displaced by such nucleophiles.
Detailed research findings on the direct C-C bond-forming reactions of this compound would be beneficial to fully exploit its synthetic potential. Such studies would likely involve reactions with a variety of carbon nucleophiles under different conditions to optimize yields and explore the scope of this transformation.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds, and substrates like this compound can potentially participate in such transformations. The C-Cl bond of the chloromethyl group can be activated by a palladium catalyst, allowing for coupling with various organometallic reagents.
Common palladium-catalyzed reactions that could be envisaged for this compound include the Suzuki, Sonogashira, and Heck couplings.
Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. researchgate.netlibretexts.org this compound could potentially couple with aryl or vinyl boronic acids or esters to form 2-(arylmethyl)- or 2-(vinylmethyl)-3-ethyl-6-methylpyridines. The success of such a reaction would depend on the choice of palladium catalyst, ligand, and base to facilitate the catalytic cycle. researchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction of this compound with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst could yield 2-(alkynylmethyl)-3-ethyl-6-methylpyridines. wikipedia.orgirantypist.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While typically applied to aryl and vinyl halides, modifications of the Heck reaction could potentially allow for the coupling of the chloromethyl group with various alkenes. libretexts.org
Below is a table summarizing potential palladium-catalyzed coupling reactions involving this compound, based on established methodologies for similar substrates.
| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki Coupling | Arylboronic acid | 2-(Arylmethyl)-3-ethyl-6-methylpyridine | Pd(PPh₃)₄ / Base |
| Sonogashira Coupling | Terminal alkyne | 2-(Alkynylmethyl)-3-ethyl-6-methylpyridine | PdCl₂(PPh₃)₂ / CuI / Base |
| Heck Reaction | Alkene | 2-(Alkenylmethyl)-3-ethyl-6-methylpyridine | Pd(OAc)₂ / Ligand / Base |
This table presents hypothetical reactions based on the known reactivity of similar compounds. Specific experimental validation for this compound is required.
Oxidative and Reductive Transformations
Oxidation of the Pyridine Nitrogen (N-oxidation)
The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. N-oxidation can activate the pyridine ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.
Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.netmasterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent at low temperatures. researchgate.net The formation of the N-oxide can be confirmed by spectroscopic methods, such as a characteristic upfield shift of the pyridine ring protons in the ¹H NMR spectrum.
The oxidation of various substituted 2-chloromethylpyridines to their respective N-oxides has been reported, indicating that this transformation should be feasible for this compound. researchgate.net
Table of N-Oxidation Reaction Parameters (Illustrative)
| Oxidizing Agent | Solvent | Temperature | Potential Product |
| m-CPBA | Dichloromethane | 0 °C to room temp. | This compound N-oxide |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | Elevated temp. | This compound N-oxide |
This table is illustrative and based on general procedures for pyridine N-oxidation.
Reductive Modifications of the Chloromethyl Group
The chloromethyl group of this compound can undergo various reductive transformations. A key reaction is the reduction of the C-Cl bond to a C-H bond, which would convert the compound to 2,3-diethyl-6-methylpyridine. This can be achieved using various reducing agents, such as triphenyltin (B1233371) hydride. acs.org
Catalytic hydrogenation is another important reductive method. researchgate.net Depending on the catalyst and reaction conditions, it is possible to selectively reduce the chloromethyl group or to hydrogenate the pyridine ring to the corresponding piperidine (B6355638) derivative. For instance, catalytic hydrogenation over a platinum oxide catalyst is a common method for the reduction of the pyridine ring. researchgate.net
The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity.
Cyclization and Annulation Reactions Employing this compound
The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a nucleophilic pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization or intermolecular annulation reactions.
For intramolecular cyclization, a nucleophilic center can be introduced into a side chain attached to the pyridine ring, which can then react with the chloromethyl group. For example, if a nucleophile is introduced at the ethyl group, subsequent cyclization could lead to the formation of a five- or six-membered ring fused to the pyridine core.
In intermolecular annulation reactions, this compound can act as a building block, providing two reactive sites for the construction of a new ring. For instance, it could react with a dinucleophile, where one nucleophilic center displaces the chloride and the other attacks a position on the pyridine ring, potentially after activation. The synthesis of various fused pyridine derivatives, such as furopyridines, often involves the cyclization of appropriately substituted pyridine precursors. ias.ac.in
Role of 2 Chloromethyl 3 Ethyl 6 Methylpyridine As a Building Block in Complex Molecular Architectures
Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives
The synthetic value of 2-(Chloromethyl)-3-ethyl-6-methylpyridine as a precursor is primarily anchored in the high reactivity of the chloromethyl group. This functional group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the 2-position of the pyridine ring, thereby enabling the generation of a diverse library of substituted pyridine derivatives.
The carbon-chlorine bond in the chloromethyl moiety is polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles. This facilitates the formation of new carbon-heteroatom and carbon-carbon bonds. Research on analogous 2-(chloromethyl)pyridine (B1213738) compounds has demonstrated successful substitutions with a variety of nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions on the 2-(Chloromethyl)pyridine Scaffold
| Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|
| Amines (R-NH₂) | -CH₂-NH-R | Substituted Aminomethylpyridines |
| Alcohols (R-OH) | -CH₂-O-R | Alkoxymethylpyridines |
| Thiols (R-SH) | -CH₂-S-R | Thioether Derivatives |
| Cyanide (CN⁻) | -CH₂-CN | Pyridylacetonitriles |
| Azide (N₃⁻) | -CH₂-N₃ | Azidomethylpyridines |
These reactions are typically carried out under mild conditions, and the resulting products serve as versatile intermediates for further functionalization. For instance, the pyridylacetonitrile derivatives can be hydrolyzed to carboxylic acids or reduced to form substituted ethylamine (B1201723) side chains, which are prevalent in pharmaceutically active molecules. The introduction of an amino group via substitution opens pathways to amide, sulfonamide, and urea (B33335) derivatives, significantly expanding the accessible chemical space.
Intermediate in the Construction of Fused Heterocyclic Systems
The strategic placement of functional groups in this compound makes it a valuable intermediate for the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring system. These fused structures are of great interest due to their prevalence in natural products and their diverse biological activities. While specific examples starting from this compound are not extensively documented, the reactivity of its functional groups suggests several potential cyclization strategies.
One plausible approach involves the initial substitution of the chloro group with a nucleophile that also contains a reactive site. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the pyridine core. For example, reaction with a binucleophile such as an amino alcohol or a diamine could, after initial substitution at the chloromethyl position, undergo a second cyclization step onto the pyridine ring or a substituent, leading to the formation of five- or six-membered heterocyclic rings.
General strategies for the synthesis of fused pyridines often involve the construction of a second ring onto a pre-existing, functionalized pyridine. ias.ac.in For instance, a common method for synthesizing furo[2,3-b]pyridines involves the intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine. ias.ac.in While not a direct application of this compound, this illustrates the principle of using substituted pyridines as scaffolds for fused systems. The chloromethyl group of the title compound can be converted into a variety of functionalities that could participate in such cyclization reactions.
Application in Scaffold Synthesis for Bio-Inspired Ligands and Organic Frameworks
The development of bio-inspired ligands and advanced materials such as metal-organic frameworks (MOFs) often relies on the use of carefully designed organic linkers. Pyridine-containing ligands are particularly favored due to the strong coordinating ability of the pyridine nitrogen atom with a wide range of metal ions. The functional groups on this compound provide a handle for its incorporation into these complex structures.
The chloromethyl group is particularly useful for covalently attaching the pyridine moiety to a larger scaffold or a solid support. This is a common strategy for creating immobilized catalysts or stationary phases for chromatography. For example, the chloromethyl group can react with amine-functionalized surfaces to form a stable secondary amine linkage, effectively tethering the pyridine unit. mdpi.com This approach is valuable in the synthesis of bio-inspired metal complexes where site isolation is crucial for mimicking the active sites of metalloenzymes. mdpi.com
In the context of organic frameworks, pyridine derivatives are frequently used as building blocks for porous crystalline materials. While direct use of this compound in MOF synthesis is not widely reported, its derivatives could be readily employed. For instance, conversion of the chloromethyl group to a carboxylic acid or an amino group would provide the necessary functionality for coordination with metal clusters to form robust frameworks. The ethyl and methyl substituents would then decorate the pores of the resulting framework, influencing its size, shape, and chemical environment.
Contributions to Agrochemical and Material Science Intermediates (excluding specific biological activities or product efficacy)
The pyridine ring is a key structural motif in a large number of commercial agrochemicals. agropages.com Substituted pyridines, particularly those bearing halogen atoms and alkyl groups, are crucial intermediates in the synthesis of herbicides, insecticides, and fungicides. agropages.com The presence of a reactive chloromethyl group, along with ethyl and methyl substituents, positions this compound as a potentially valuable intermediate in this sector.
Chlorinated and fluorinated derivatives of methylpyridines are widely used in the production of fourth-generation agrochemicals. agropages.com For example, 2-chloro-5-(chloromethyl)pyridine (B46043) is a key intermediate for the synthesis of neonicotinoid insecticides. agropages.com The synthetic pathways to these agrochemicals often involve the stepwise functionalization of the pyridine ring and its side chains.
The chloromethyl group of this compound can be a precursor to other functional groups. For instance, it can be converted to a trichloromethyl group, which can then be fluorinated to a trifluoromethyl group. The introduction of a trifluoromethyl group is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability. researchgate.netjst.go.jp
Table 2: Key Pyridine-Based Intermediates in Agrochemical Synthesis
| Intermediate | Class of Agrochemical |
|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | Neonicotinoid Insecticides |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicides and Fungicides |
| 2-Chloro-6-(trichloromethyl)pyridine | Nitrogen fertilizer synergists |
While specific commercial applications of this compound are not detailed in publicly available literature, its structural features are highly analogous to those of established agrochemical intermediates. This suggests its potential as a building block for the discovery of new active ingredients in crop protection. In material science, the ability to functionalize the pyridine ring through the chloromethyl group allows for the synthesis of novel monomers for polymerization or as components of advanced materials with tailored electronic or optical properties.
Spectroscopic and Chromatographic Methodologies for the Characterization of 2 Chloromethyl 3 Ethyl 6 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(chloromethyl)-3-ethyl-6-methylpyridine. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, detailed information about the molecular framework can be obtained. While specific experimental data for this exact compound is not widely published, the expected spectral features can be reliably predicted based on data from closely related substituted pyridines. rsc.org
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) protons of the chloromethyl group are anticipated to resonate as a singlet at approximately 4.5-4.8 ppm. The ethyl group will present as a quartet for the methylene protons (around 2.7-2.9 ppm) and a triplet for the methyl protons (around 1.2-1.4 ppm). The methyl group at the 6-position of the pyridine ring is expected to appear as a singlet around 2.5 ppm.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are expected to have chemical shifts in the range of 120-160 ppm. The chloromethyl carbon will likely appear around 45-50 ppm. The ethyl group's methylene and methyl carbons would be found further upfield, with the methyl carbon at the 6-position also appearing in the upfield region.
Expected ¹H-NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | Multiplet |
| -CH₂Cl | 4.5 - 4.8 | Singlet |
| -CH₂CH₃ | 2.7 - 2.9 | Quartet |
| -CH₃ (on ring) | ~2.5 | Singlet |
| -CH₂CH₃ | 1.2 - 1.4 | Triplet |
Expected ¹³C-NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Pyridine Ring Carbons | 120 - 160 |
| -CH₂Cl | 45 - 50 |
| -CH₂CH₃ | 20 - 30 |
| -CH₃ (on ring) | 18 - 25 |
| -CH₂CH₃ | 12 - 16 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. These techniques are particularly useful for identifying the presence of specific bonds and functional moieties.
The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic pyridine ring and the aliphatic ethyl and methyl groups in the region of 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. A key vibrational mode to identify would be the C-Cl stretch of the chloromethyl group, which is typically observed in the 600-800 cm⁻¹ range.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The nominal molecular weight of this compound is approximately 169.65 g/mol . bldpharm.com
Upon ionization, the molecule will form a molecular ion peak. Due to the presence of chlorine, this peak will be accompanied by an isotopic peak (M+2) with an intensity of about one-third of the main peak, which is characteristic of a monochlorinated compound. The fragmentation pattern would likely involve the loss of a chlorine atom, the chloromethyl group, or cleavage of the ethyl group. Analysis of the fragmentation of similar structures, such as 2-ethyl-6-methyl-pyridine, can help in predicting these pathways. nist.gov
Predicted Fragmentation Pattern for this compound
| Fragment | Description |
| [M]+ | Molecular Ion |
| [M-Cl]+ | Loss of a chlorine atom |
| [M-CH₂Cl]+ | Loss of the chloromethyl group |
| [M-C₂H₅]+ | Loss of the ethyl group |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like substituted pyridines. nih.govmdpi.com In GC-MS, the compound is first separated from other components in a gas chromatograph and then detected and identified by a mass spectrometer. This method is highly effective for both qualitative identification and quantitative analysis, making it ideal for monitoring the progress of a synthesis reaction and for detecting impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound. researchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, is a common approach for analyzing pyridine derivatives. helixchrom.comsielc.com HPLC is particularly useful for analyzing less volatile impurities and for preparative separations to obtain a high-purity sample. sielc.com
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures like lutidine derivatives and other substituted pyridines can offer insights into its expected solid-state conformation and crystal packing. rsc.org It is anticipated that the pyridine ring will be planar, with the substituents oriented to minimize steric hindrance. The crystal packing would likely be influenced by weak intermolecular interactions.
Theoretical and Computational Chemistry Studies of 2 Chloromethyl 3 Ethyl 6 Methylpyridine
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
No published studies were found that detail the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) or the electronic structure (e.g., molecular orbital analysis, Mulliken population analysis) of 2-(Chloromethyl)-3-ethyl-6-methylpyridine.
Density Functional Theory (DFT) Applications for Reactivity Prediction
There is no available research applying Density Functional Theory (DFT) to predict the reactivity of this compound. This includes the calculation of reactivity descriptors such as HOMO-LUMO energy gaps, ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps.
Conformational Analysis and Rotational Isomerism
A conformational analysis, including the identification of stable conformers and the energy barriers for rotation around key single bonds (such as the C-C bond of the ethyl group or the C-CH2Cl bond) for this compound, has not been reported in the scientific literature.
Spectroscopic Property Predictions and Correlations with Experimental Data
No computational studies predicting the spectroscopic properties (e.g., IR, Raman, NMR spectra) of this compound and correlating these predictions with experimental data are currently available.
Mechanistic Investigations of Key Reactions via Computational Modeling
There are no published computational investigations into the mechanisms of key reactions involving this compound. Such studies would typically involve mapping potential energy surfaces, locating transition states, and calculating activation energies for reactions in which this compound participates.
Future Research Directions and Emerging Trends for 2 Chloromethyl 3 Ethyl 6 Methylpyridine
Exploration of Novel Synthetic Pathways with Enhanced Efficiency
Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-(Chloromethyl)-3-ethyl-6-methylpyridine and its analogs. While traditional methods for synthesizing substituted pyridines can be effective, they often involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. vcu.eduyoutube.com
Emerging trends point towards the adoption of "green chemistry" principles in the synthesis of such compounds. rasayanjournal.co.inmdpi.com This includes the use of greener solvents, catalyst-based reactions to minimize waste, and process optimization to improve yield and reduce energy consumption. researchgate.netbohrium.com For instance, developing catalytic systems for the direct and selective C-H alkylation and subsequent chlorination of the pyridine (B92270) ring could offer a more atom-economical route compared to multi-step classical approaches. nih.govresearchgate.netrsc.org One-pot multicomponent reactions, which allow for the formation of multiple bonds in a single operation, represent another promising avenue for the efficient construction of the substituted pyridine skeleton. nih.govresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry Methods | Reduced environmental impact, increased safety, lower cost. rasayanjournal.co.inmdpi.com | Development of recyclable catalysts, use of bio-based solvents, energy-efficient reaction conditions. bohrium.com |
| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. nih.gov | Design of selective catalysts for regioselective alkylation and chlorination of the pyridine core. researchgate.net |
| Multicomponent Reactions | High efficiency, formation of complex molecules in a single step. nih.gov | Design of novel reaction cascades to assemble the target molecule from simple precursors. researchgate.net |
Development of New Derivatization Reactions for Diverse Chemical Libraries
The reactive chloromethyl group in this compound serves as a key handle for a wide range of derivatization reactions. This makes the compound an excellent scaffold for the creation of diverse chemical libraries for applications in drug discovery and materials science. daneshyari.com
Future research will focus on expanding the repertoire of derivatization reactions for this compound. This includes exploring its reactivity with a broader range of nucleophiles to introduce new functional groups and build molecular complexity. The development of high-throughput methods for parallel synthesis will be crucial for rapidly generating large libraries of derivatives. daneshyari.com Microwave-assisted organic synthesis (MAOS) and the use of supported resins are techniques that can facilitate the rapid and efficient production of these libraries.
| Derivatization Strategy | Target Molecular Class | Potential Applications |
| Nucleophilic Substitution | Ethers, amines, thioethers, esters | Pharmaceutical intermediates, functional materials |
| Cross-Coupling Reactions | Biaryls, substituted pyridines | Ligands for catalysis, organic electronics |
| Polymerization | Pyridine-containing polymers | Smart materials, drug delivery systems |
Advanced Applications in Supramolecular Chemistry and Materials Science
The pyridine nitrogen atom in this compound and its derivatives can act as a ligand for metal ions, making these compounds valuable components in the construction of supramolecular assemblies and advanced materials. acs.orgcmu.edudepaul.edu
Future research is expected to explore the use of this compound and its derivatives as building blocks for:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine moiety to coordinate with metal centers can be exploited to create porous materials with applications in gas storage, separation, and catalysis. acs.org
Supramolecular Assemblies: Through non-covalent interactions such as hydrogen bonding and π-π stacking, derivatives of this compound can self-assemble into well-defined nanostructures like nanotubes and vesicles. chemrxiv.orgmdpi.comoup.com The formation of pyridinium (B92312) salts can further enhance these interactions. nih.gov
Functional Polymers: Incorporation of this pyridine derivative into polymer chains can impart specific properties, such as metal-ion sensing, catalytic activity, or responsiveness to external stimuli. nih.gov
Self-Assembled Monolayers (SAMs): Thiol-derivatized versions of the molecule could be used to form ordered monolayers on gold surfaces, with potential applications in electronics and biosensing. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved reaction control, enhanced safety, and the potential for automation. bohrium.com The synthesis of pyridine derivatives has been shown to benefit from flow chemistry approaches. beilstein-journals.orgnih.govresearchgate.net
Future efforts will likely focus on integrating the synthesis and derivatization of this compound into automated flow platforms. researchgate.netresearchgate.net This would enable the rapid optimization of reaction conditions and the on-demand synthesis of a wide range of derivatives. Robotic systems, guided by machine learning algorithms, could be employed to perform multi-step syntheses and purifications, significantly accelerating the discovery of new molecules with desired properties. nih.govnih.govresearchgate.netresearchgate.netucla.edu The combination of flow chemistry with multi-objective Bayesian optimization can further accelerate the discovery of optimal reaction conditions. rsc.org
Computational Design of Functionalized Pyridine Systems Derived from this compound
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. scispace.com In the context of this compound, computational methods can be used to predict the properties and reactivity of its derivatives, guiding synthetic efforts towards molecules with specific functionalities.
Future research in this area will likely involve:
Virtual Screening: Computational screening of virtual libraries of derivatives can identify candidates with promising properties for specific applications, such as binding to a biological target or exhibiting desired material characteristics. rsc.orgresearchgate.net
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the pyridine derivatives with their observed activities, aiding in the design of more potent or effective compounds.
DFT Calculations: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecules, providing valuable insights for the design of new synthetic reactions and functional materials. researchgate.netresearchgate.net
By leveraging these computational tools, researchers can more efficiently explore the vast chemical space accessible from this compound and accelerate the discovery of novel functional molecules.
Q & A
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-3-ethyl-6-methylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of a pre-functionalized pyridine derivative (e.g., 3-ethyl-6-methylpyridine) using chloromethylating agents like chloromethyl methyl ether (MOMCl) under acidic conditions. Optimization involves adjusting reaction temperature (40–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of the chlorinating agent . Monitoring via TLC or GC-MS ensures reaction progression.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of FTIR (to confirm C-Cl stretching at ~600–800 cm⁻¹), ¹H/¹³C NMR (to identify methyl, ethyl, and chloromethyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Computational methods (e.g., B3LYP/6-311++G**) can predict vibrational frequencies and NMR shifts for comparison with experimental data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Work under inert atmosphere (N₂/Ar) to avoid moisture-induced decomposition. Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Store at 2–8°C in airtight containers. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Regularly analyze samples via HPLC (C18 column, methanol/water mobile phase) or GC (non-polar column, temperature gradient). Monitor degradation products (e.g., hydrolysis to hydroxymethyl derivatives) under accelerated stability conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions involving the chloromethyl group be addressed?
Q. What strategies resolve contradictions between experimental and computational spectral data?
Q. How can stereochemical outcomes in derivatives of this compound be determined?
Q. What advanced methods quantify thermodynamic stability under varying pH and temperature?
Q. How can data reproducibility issues in multi-step syntheses be mitigated?
- Methodological Answer : Standardize protocols using digital tools (e.g., LabArchive for electronic lab notebooks). Validate critical steps (e.g., chloromethylation efficiency) via inter-laboratory comparisons. Implement process analytical technology (PAT) for real-time monitoring .
Q. What computational models predict reactivity in catalytic applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
